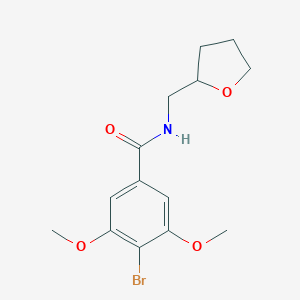![molecular formula C13H12F3NO2S2 B263039 N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)
N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide, also known as TES, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its diverse range of applications. TES is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. This compound has been extensively studied for its potential use in biochemical and physiological research.
Mécanisme D'action
N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide works by inhibiting the activity of carbonic anhydrase, which is responsible for the conversion of carbon dioxide to bicarbonate. This inhibition leads to an accumulation of carbon dioxide, which can inhibit the growth of cancer cells and reduce intraocular pressure in glaucoma patients.
Biochemical and Physiological Effects:
N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce intraocular pressure in glaucoma patients and inhibit the growth of cancer cells. N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide has also been shown to have anticonvulsant properties, making it a potential treatment option for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It also has a low toxicity profile, making it safe for use in animal studies. However, one limitation of N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide. One area of interest is the development of N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide analogs with improved solubility and potency. Another potential direction is the use of N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 2-thiophene ethanol with p-trifluoromethyl benzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through recrystallization or chromatography.
Applications De Recherche Scientifique
N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide has been widely used in scientific research due to its unique properties. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition has been found to have potential therapeutic applications in the treatment of glaucoma, epilepsy, and cancer.
Propriétés
Nom du produit |
N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C13H12F3NO2S2 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N-(2-thiophen-2-ylethyl)-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12F3NO2S2/c14-13(15,16)10-3-5-12(6-4-10)21(18,19)17-8-7-11-2-1-9-20-11/h1-6,9,17H,7-8H2 |
Clé InChI |
PGRQXUZPXYWBTK-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
SMILES canonique |
C1=CSC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)


![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)
